2,5-Dichloro-4,6-dimethylnicotinamide

Übersicht

Beschreibung

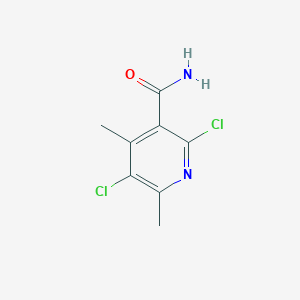

2,5-Dichloro-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 g/mol . It is a derivative of nicotinamide, characterized by the presence of two chlorine atoms and two methyl groups on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4,6-dimethylnicotinamide typically involves the chlorination of 4,6-dimethylnicotinamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions on the pyridine ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-4,6-dimethylnicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted nicotinamides, oxides, and amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-Cancer Drug Synthesis:

2,5-Dichloro-4,6-dimethylnicotinamide plays a crucial role as an intermediate in the synthesis of several anti-cancer drugs. Notably, it is used in the production of:

- Lapatinib: An inhibitor used primarily for breast cancer treatment.

- Erlotinib: Utilized for non-small cell lung cancer.

- Gefitinib: Another drug for lung cancer treatment.

These drugs target specific pathways involved in tumor growth and proliferation, highlighting the importance of this compound in oncology.

Table 1: Anti-Cancer Drugs Derived from this compound

| Drug Name | Indication | Mechanism of Action |

|---|---|---|

| Lapatinib | Breast Cancer | HER2/EGFR inhibitor |

| Erlotinib | Non-Small Cell Lung Cancer | EGFR inhibitor |

| Gefitinib | Lung Cancer | EGFR inhibitor |

Agrochemical Applications

Pesticide and Herbicide Production:

In the agrochemical industry, this compound is instrumental as an intermediate for synthesizing various pesticides and herbicides. Key products include:

- Flumioxazin: A herbicide effective against a wide range of weeds in crops such as soybean and cotton.

- Thiamethoxam: An insecticide used to control pests across several agricultural settings.

Table 2: Agrochemicals Synthesized from this compound

| Product Name | Type | Application Area |

|---|---|---|

| Flumioxazin | Herbicide | Soybean, Cotton |

| Thiamethoxam | Insecticide | Various crops |

Industrial Applications

Dyes and Pigments:

Additionally, this compound serves as a precursor for synthesizing dyes and pigments utilized in textiles and printing industries. Its chemical properties allow for the creation of vibrant colors that meet industry standards.

Case Studies

Case Study 1: Lapatinib Production

A study highlighted the synthesis pathway of Lapatinib using this compound as a key intermediate. The process involved multiple steps including chlorination and coupling reactions which were optimized to enhance yield and purity.

Case Study 2: Flumioxazin Development

Research on Flumioxazin demonstrated that using this compound improved the efficacy of herbicide formulations. Field trials showed significant weed control compared to traditional herbicides.

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-4,6-dimethylnicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of nicotinamide-related pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-Dichloro-4,6-dimethylpyridine-3-carboxamide

- 2,5-Dichloro-4,6-dimethylnicotinonitrile

- 2,5-Dichloro-4,6-dimethylpyridine

Uniqueness

2,5-Dichloro-4,6-dimethylnicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

2,5-Dichloro-4,6-dimethylnicotinamide (DCMN) is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of DCMN, supported by data tables and case studies, to provide a comprehensive overview of its potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

DCMN has the molecular formula and is characterized by:

- Chlorine atoms at positions 2 and 5.

- Methyl groups at positions 4 and 6 of the nicotinamide ring.

This unique structural configuration enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Antimicrobial Activity

DCMN exhibits significant antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar structural features can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of chlorine and methyl substituents is believed to contribute to this activity by enhancing the compound's interaction with microbial membranes.

Table 1: Antimicrobial Efficacy of DCMN Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

Anti-inflammatory Activity

Research has shown that DCMN can modulate enzymatic activities related to inflammation. It appears to influence pathways involved in cytokine production, potentially reducing inflammatory responses in cellular models. This suggests a promising role for DCMN in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In a controlled study involving human macrophages, DCMN was administered at varying concentrations. The results indicated a dose-dependent reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.

The biological activity of DCMN is attributed to its interactions with specific proteins involved in microbial resistance and inflammation. It is hypothesized that DCMN binds to enzyme active sites or receptor sites, thereby inhibiting their function or modulating their activity .

Table 2: Proposed Mechanism of Action for DCMN

| Target Protein | Interaction Type | Effect |

|---|---|---|

| Cyclooxygenase (COX) | Competitive inhibition | Reduced prostaglandin synthesis |

| Lipoxygenase | Non-competitive inhibition | Altered leukotriene production |

Synthesis Methods

The synthesis of DCMN can be achieved through various chemical reactions, including:

- Chlorination of Nicotinic Acid Derivatives: Utilizing thionyl chloride in the presence of dimethylamine.

- Substitution Reactions: Substituting chlorine with amino groups to yield derivatives with enhanced biological properties .

Applications

DCMN holds potential applications across several fields:

- Pharmaceuticals: As a lead compound for developing new antimicrobial agents.

- Agrochemicals: Its herbicidal properties are being explored for crop protection solutions.

- Analytical Chemistry: Used as a standard in the development of analytical methods due to its stability and reactivity.

Eigenschaften

IUPAC Name |

2,5-dichloro-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-3-5(8(11)13)7(10)12-4(2)6(3)9/h1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXGELAZSSLGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319216 | |

| Record name | 2,5-dichloro-4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-44-1 | |

| Record name | 2,5-dichloro-4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.